molecular formula C22H28N2O3 B378977 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione

2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B378977
M. Wt: 368.5g/mol
InChI Key: YCJVRIQUDJEBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an isoindole core and a bicyclic azabicyclo[321]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an isoindole derivative with a bicyclic ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.

Major Products

Scientific Research Applications

2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione has been studied for its applications in various scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-β-ionone: Shares a similar bicyclic structure but lacks the isoindole moiety.

    3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-enone: Another compound with a similar bicyclic core but different functional groups.

Uniqueness

2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an isoindole ring and a bicyclic azabicyclo[3.2.1]octane structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5g/mol

IUPAC Name

2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)butyl]isoindole-1,3-dione

InChI

InChI=1S/C22H28N2O3/c1-21(2)11-15-12-22(3,13-21)14-24(15)18(25)9-6-10-23-19(26)16-7-4-5-8-17(16)20(23)27/h4-5,7-8,15H,6,9-14H2,1-3H3

InChI Key

YCJVRIQUDJEBNS-UHFFFAOYSA-N

SMILES

CC1(CC2CC(C1)(CN2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C)C

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C)C

Origin of Product

United States

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